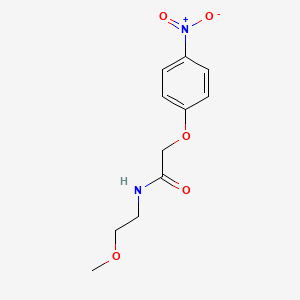

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

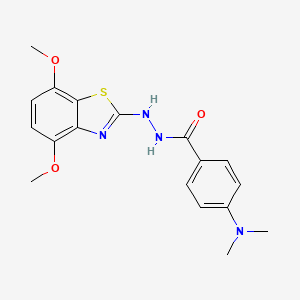

“N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide”, also known as (S)-NIFE, is a novel chiral derivatizing agent used for amino acid analysis by HPLC . It is also used for the derivatization of secondary amino acids .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxyethyl (2S)-2- [ (4-nitrophenoxy)carbonylamino]-3-phenylpropanoate . The molecular formula is C19H20N2O7 and the molecular weight is 388.37 . The InChI key is ZSOUYIBYVUBOGT-KRWDZBQOSA-N .Physical And Chemical Properties Analysis

The predicted density of the compound is approximately 1.3 g/cm3 . The predicted boiling point is approximately 534.7° C at 760 mmHg , and the predicted melting point is 179.41° C .Scientific Research Applications

Green Synthesis Methods

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide serves as an intermediate in green synthesis methods. For example, the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, employs novel catalysts for high activity, selectivity, and stability, minimizing harmful byproducts (Zhang Qun-feng, 2008).

Pharmacological Potential

Research into novel acetamide derivatives, including those related to N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide, has shown potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through multi-step reactions, with some showing activities comparable to standard drugs, indicating their potential in drug development (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Chemical Reaction Studies

Studies on the photoreactions of compounds similar to N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide in different solvents reveal insights into the stability and reaction pathways of such compounds. For instance, the photoreactions of flutamide, which shares structural similarities, indicate different outcomes based on the solvent used, providing valuable information for the design of stable and effective pharmaceuticals (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).

Synthesis Optimization

Optimization of synthesis processes for acetamide derivatives, including those related to N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide, focuses on improving yield and purity. Research into various acylation methods and reaction conditions has led to more efficient and environmentally friendly production techniques, essential for both pharmaceuticals and fine chemicals (Deepali B Magadum, G. Yadav, 2018).

Mechanism of Action

properties

IUPAC Name |

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-17-7-6-12-11(14)8-18-10-4-2-9(3-5-10)13(15)16/h2-5H,6-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRWFXAELWKALY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)

![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2719110.png)

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)

![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)